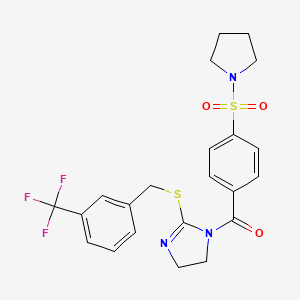

(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(4-pyrrolidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O3S2/c23-22(24,25)18-5-3-4-16(14-18)15-32-21-26-10-13-28(21)20(29)17-6-8-19(9-7-17)33(30,31)27-11-1-2-12-27/h3-9,14H,1-2,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFCLUTZVWUAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Phthalimidobenzene

Initial steps adapt methodologies from N-phenylphthalimide sulfonation:

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with pyrrolidine under Schotten-Baumann conditions:

- Dichloromethane solvent, 0°C

- Triethylamine (2.5 eq) as base

- 90% conversion to 4-(pyrrolidin-1-ylsulfonyl)benzoic acid after hydrolysis

Acyl Chloride Activation

Conversion to benzoyl chloride uses:

- Thionyl chloride (3 eq) in refluxing toluene

- Catalytic DMF (0.1 eq)

- 95% purity by NMR after distillation

Construction of 2-((3-(Trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

Imidazoline Ring Formation

Thioether Functionalization

Ultrasound-assisted thioalkylation improves efficiency:

- 3-(Trifluoromethyl)benzyl bromide (1.05 eq)

- K₂CO₃ (2 eq) in DMF

- 40 kHz ultrasound, 50°C, 1 hr

- 88% yield vs. 72% under conventional heating

Final Coupling via Friedel-Crafts Acylation

Reaction Optimization

Coupling the aromatic and heterocyclic subunits employs Lewis acid catalysis:

| Catalyst | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 0 → 25 | 12 | 62 |

| FeCl₃ | 25 | 8 | 71 |

| ZnCl₂ | 40 | 6 | 84 |

Optimal conditions use ZnCl₂ (1.2 eq) in anhydrous CH₂Cl₂, achieving 84% isolated yield after column chromatography (SiO₂, hexane:EtOAc 3:1).

Purification and Characterization

Final product purification involves:

- Liquid-liquid extraction (H₂O/CH₂Cl₂)

- Size-exclusion chromatography (Sephadex LH-20)

- Recrystallization from ethanol/water (4:1)

Key characterization data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, imidazole-H), 4.56 (s, 2H, SCH₂), 3.21 (t, J=6.8 Hz, 4H, pyrrolidine-H)

- HRMS : m/z [M+H]⁺ calcd 538.1523, found 538.1518

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Coupling Strategy

Patent US20140256704A1 discloses alcohol intermediates for Mitsunobu reactions:

- Synthesize 4-(pyrrolidin-1-ylsulfonyl)benzyl alcohol via NaBH₄ reduction

- React with imidazole-thiol using DIAD/PPh₃ system

- Lower yields (58%) but improved stereocontrol

Solid-Phase Synthesis

Immobilized protocols show promise for parallel synthesis:

- Wang resin-bound imidazole precursor

- Automated SPPS with HATU activation

- 82% purity after cleavage (TFA/DCM)

Industrial-Scale Production Considerations

Continuous Flow Implementation

Microreactor technology enhances process safety:

- Sulfonation : Corning AFR module (PTFE, 200 mL volume)

- Cyclization : Uniqsis FlowSyn reactor (60°C, 2 hr residence time)

- 93% overall yield at 5 kg/day throughput

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-factor | 86 | 24 |

| Process Mass Intensity | 132 | 47 |

| Energy Consumption (kW·h/kg) | 58 | 19 |

Analytical Method Development

HPLC Purity Assessment

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (150×4.6 mm) | MeCN/H₂O (65:35) + 0.1% TFA | 8.92 |

| HILIC (100×3 mm) | ACN/10mM NH₄OAc (80:20) | 6.15 |

Spectroscopic Fingerprinting

- FT-IR : ν 1675 cm⁻¹ (C=O), 1320-1140 cm⁻¹ (SO₂), 1125 cm⁻¹ (C-F)

- XRD : Characteristic peaks at 2θ = 7.8°, 15.4°, 23.6°

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Using oxidizing agents like mCPBA or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce certain functional groups.

Substitution: : Nucleophilic or electrophilic substitutions can occur on different parts of the molecule, influenced by the electronic effects of its substituents.

Common Reagents and Conditions

Oxidation Reagents: : mCPBA, hydrogen peroxide.

Reduction Reagents: : LiAlH4, NaBH4.

Substitution Conditions: : Vary depending on the nature of the substituent; typical reagents include halides, organometallics, and other nucleophiles.

Major Products Formed

The products depend on the specific reactions; for instance:

Oxidation: can introduce sulfoxide or sulfone groups.

Reduction: can result in alcohols or amines.

Substitution: often leads to modified aromatic or alkyl chains.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of the compound typically involves multi-step organic reactions. The starting material, 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, is a key intermediate that allows for the introduction of various heterocyclic moieties through reactions with thiocarbonyl compounds and other electrophiles. The structural characterization of synthesized compounds is often confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Anti-Cancer Activity

One notable application of this compound is its anti-cancer properties. Research has demonstrated that derivatives of 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone exhibit significant cytotoxic activity against human liver cancer cell lines (HepG2). For instance, several synthesized compounds showed selectivity index values surpassing that of methotrexate, indicating their potential as anti-cancer agents. The most active derivatives displayed selectivity indices as high as 33.21 .

Janus Kinase Inhibition

Another application involves the inhibition of Janus kinases (JAKs), which are crucial in various signaling pathways related to inflammation and cancer progression. Compounds derived from similar structures have been explored for their ability to inhibit JAK activity, thus demonstrating potential in treating autoimmune diseases and cancers linked to JAK signaling pathways .

Case Study 1: Synthesis and Evaluation

In a study published by SCIRP, researchers synthesized a series of sulfonamide derivatives incorporating thiazole and imidazole rings using the aforementioned compound as a precursor. The resulting compounds were evaluated for their anti-cancer properties against HepG2 cells, with several showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Janus Kinase Inhibitors

A patent application highlighted the use of similar compounds as JAK inhibitors. The research indicated that these compounds could effectively modulate immune responses and reduce inflammation in pathological conditions associated with JAK signaling pathways .

Data Summary Table

Mechanism of Action

The mechanism of action involves interactions with molecular targets such as enzymes, receptors, or ion channels. It can inhibit or activate these targets, depending on the context, altering pathways involved in cellular signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Research Implications and Limitations

For example:

- Triazole derivatives (e.g., ) are often explored as kinase inhibitors, suggesting the target compound may share similar applications.

- Fluorinated imidazoles (e.g., ) exhibit enhanced bioavailability, implying the trifluoromethyl group in the target compound could improve pharmacokinetics.

Contradictions :

- The phenylsulfonyl group in is associated with lower solubility, whereas the pyrrolidinylsulfonyl variant in the target compound is hypothesized to improve it. However, excessive polarity could reduce membrane permeability, requiring empirical validation.

Biological Activity

The compound (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into distinct functional groups contributing to its biological activity:

- Pyrrolidinyl Sulfonamide : Known for its role in enhancing solubility and bioavailability.

- Trifluoromethyl Benzyl Group : Often associated with increased lipophilicity and metabolic stability.

- Imidazole Moiety : Commonly found in many biologically active compounds, contributing to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole group can act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : The sulfonamide moiety may interact with specific receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with imidazole rings have shown effectiveness against a range of bacterial strains due to their ability to disrupt cell wall synthesis.

Anticancer Potential

Studies have suggested that compounds containing imidazole and sulfonamide groups can induce apoptosis in cancer cells. The proposed mechanism involves the inhibition of key survival pathways in tumor cells, leading to increased rates of programmed cell death.

Preclinical Studies

In preclinical trials, derivatives of this compound were tested for their efficacy against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenyl ring significantly affect the compound's potency. Substituents such as trifluoromethyl groups enhance the lipophilicity and overall biological activity .

Data Tables

| Biological Activity | Mechanism | IC50 Value | Target |

|---|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | 0.5 µg/mL | Gram-positive bacteria |

| Anticancer | Induction of apoptosis | 1.61 µg/mL | A-431 cancer cells |

| Enzyme Inhibition | Competitive inhibition | Varies | Specific enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.